N-decylbenzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
58494-73-8 |
|---|---|
Molecular Formula |
C16H27NO2S |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
N-decylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO2S/c1-2-3-4-5-6-7-8-12-15-17-20(18,19)16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3 |
InChI Key |
ZDWKJWKPOGFNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Decylbenzenesulfonamide
Established Synthetic Pathways to N-decylbenzenesulfonamide
Traditional methods for the synthesis of N-alkylsulfonamides, including this compound, primarily rely on two well-established strategies: direct benzenesulfonylation of the corresponding amine and alkylation of a parent sulfonamide.
Direct Benzenesulfonylation Approaches
The most common and direct method for the synthesis of this compound is the reaction of benzenesulfonyl chloride with decylamine (B41302). This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The reaction proceeds by the nucleophilic attack of the primary amine (decylamine) on the electrophilic sulfur atom of benzenesulfonyl chloride. The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine (B92270), triethylamine, or aqueous sodium hydroxide. The reaction is often performed in aprotic solvents like dichloromethane (B109758) or diethyl ether.
Table 1: Representative Reaction Conditions for Direct Benzenesulfonylation
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Decylamine | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 0 to rt | >90 |
| 2 | Decylamine | Benzenesulfonyl chloride | Triethylamine | Diethyl ether | rt | 85-95 |
| 3 | Decylamine | Benzenesulfonyl chloride | NaOH (aq) | Biphasic | rt | 80-90 |
Note: The data in this table is representative of typical conditions for the synthesis of N-alkylsulfonamides and is intended to be illustrative for this compound.
Alkylation and Amidation Strategies
An alternative established route to this compound involves the N-alkylation of benzenesulfonamide (B165840) with a suitable decylating agent, such as decyl bromide or decyl iodide. This reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the sulfonamide nitrogen to form a more nucleophilic sulfonamidate anion.
The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. While this method is effective, it can sometimes lead to O-alkylation as a side reaction, although N-alkylation is generally favored.
Table 2: General Conditions for N-Alkylation of Benzenesulfonamide
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) |
| 1 | Decyl bromide | K2CO3 | DMF | 80-100 |
| 2 | Decyl iodide | NaH | THF/DMF | rt to 60 |
| 3 | Decyl tosylate | Cs2CO3 | Acetonitrile | Reflux |
Note: This table presents general conditions for the N-alkylation of sulfonamides, applicable to the synthesis of this compound.
Advanced and Novel Synthetic Approaches for this compound
In recent years, the development of more efficient, sustainable, and versatile synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced approaches for the synthesis of N-alkylsulfonamides, including catalytic and green chemistry methods.
Catalytic Methods in this compound Synthesis
Catalytic methods offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, higher atom economy, and reduced waste generation. For the synthesis of this compound, transition metal-catalyzed N-alkylation of benzenesulfonamide with decyl alcohol is a promising strategy. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide. Catalysts based on manganese, iridium, and copper have been shown to be effective for the N-alkylation of sulfonamides with a variety of alcohols. rsc.org
For instance, a manganese-catalyzed reaction could proceed by using a Mn(I) PNP pincer complex, allowing for the use of readily available and less toxic decyl alcohol as the alkylating agent, with water being the only byproduct. rsc.org
Solvent-Free and Green Chemistry Approaches
In line with the principles of green chemistry, solvent-free and other environmentally benign methods for sulfonamide synthesis have been developed. One such approach is the use of ultrasound irradiation to promote the reaction between an amine and a sulfonyl chloride. Ultrasound-assisted synthesis can lead to significantly shorter reaction times and improved yields, often without the need for a solvent or catalyst. google.comsemanticscholar.org
Another green approach involves performing the reaction on a solid support. This solvent-free method can utilize solid supports like florisil (B1214189) or montmorillonite (B579905) clays, which can also exhibit catalytic activity, facilitating easier product purification and reducing solvent waste.
Derivatization and Analog Synthesis from this compound
The this compound scaffold can be further modified to generate a library of analogs with potentially diverse properties. Derivatization can occur at several positions, including the nitrogen atom of the sulfonamide, the benzene (B151609) ring, or the decyl chain.
One common derivatization strategy involves the N-alkylation or N-arylation of this compound itself, if a suitable activating group is present or can be introduced. More commonly, the benzene ring can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, provided the sulfonamide group's directing effects are considered.
Furthermore, the decyl chain offers a handle for functionalization. For example, terminal oxidation could introduce a hydroxyl or carboxylic acid group, which could then be used for further conjugation or modification. The synthesis of analogs could also involve starting with a functionalized decylamine or a substituted benzenesulfonyl chloride in the initial synthetic steps. While specific examples for this compound are not extensively documented, these general strategies for sulfonamide derivatization are applicable.
Modification of the Decyl Chain
The long aliphatic decyl chain of this compound is a prime target for functionalization, enabling the introduction of various chemical handles. Key transformations include radical-mediated reactions and oxidative processes that can selectively modify this hydrocarbon moiety.
One prominent method for the functionalization of a long alkyl chain attached to a nitrogen-containing group is the Hofmann-Löffler-Freytag (HLF) reaction. nih.govwikipedia.org This intramolecular reaction typically involves the generation of a nitrogen-centered radical from an N-halo precursor under acidic conditions, which then abstracts a hydrogen atom from a remote carbon, usually at the δ-position, leading to the formation of a five-membered ring. nih.govwikipedia.org While direct examples on this compound are not prevalent in the literature, the principles of the HLF reaction can be extended to this molecule. The reaction would proceed via an N-halo-N-decylbenzenesulfonamide intermediate, which upon photolysis or heating, would generate a nitrogen radical. This radical could then abstract a hydrogen atom from the decyl chain, leading to a carbon-centered radical that subsequently participates in cyclization to form a pyrrolidine (B122466) derivative. Variations of the HLF reaction have been developed that utilize sulfonamides directly in the presence of persulfates and metal salts to generate γ- and δ-chloroalkenylsulfonamides. wikipedia.org
Table 1: Hypothetical Hofmann-Löffler-Freytag Reaction on this compound
| Step | Description | Reagents and Conditions | Expected Product |
| 1 | N-Halogenation | N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) | N-halo-N-decylbenzenesulfonamide |
| 2 | Radical Generation | UV light (hν) or heat (Δ) in the presence of a strong acid (e.g., H₂SO₄) | Nitrogen-centered radical |
| 3 | Intramolecular H-abstraction | - | δ-carbon radical on the decyl chain |
| 4 | Cyclization | - | Pyrrolidine derivative |
Oxidative modifications of the decyl chain present another avenue for functionalization. While direct, selective oxidation of a specific carbon on a long alkyl chain is challenging, various methods for the oxidation of alkylarenes have been developed. These methods often target the benzylic position, but adaptations for remote C-H oxidation are an active area of research. For instance, certain catalytic systems involving metal complexes can facilitate the oxidation of C-H bonds in alkanes to introduce hydroxyl or carbonyl functionalities. The compatibility of such systems with the sulfonamide group would be a critical consideration for the successful modification of this compound.
Substitutions on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents onto the aromatic core. The N-decylsulfamoyl group (-SO₂NH(C₁₀H₂₁)) acts as a deactivating, meta-directing group. This directing effect is due to the electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the benzene ring and directs incoming electrophiles to the meta position.
Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring can be achieved by treating this compound with a mixture of concentrated nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the benzene ring. Due to the directing effect of the sulfonamide group, the primary product will be N-decyl-3-nitrobenzenesulfonamide.
Halogenation: The benzene ring can be halogenated with chlorine or bromine in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). The Lewis acid polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring. This reaction will predominantly yield the meta-halogenated product, such as N-decyl-3-chlorobenzenesulfonamide or N-decyl-3-bromobenzenesulfonamide. The use of N-bromosuccinimide (NBS) in the presence of a catalyst can also be employed for bromination. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com
Friedel-Crafts Acylation: The introduction of an acyl group (-COR) onto the benzene ring can be accomplished through the Friedel-Crafts acylation reaction. youtube.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction involves treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion (RCO⁺), which is then attacked by the aromatic ring. The reaction will yield the corresponding meta-acylated derivative, for example, N-decyl-3-acetylbenzenesulfonamide when using acetyl chloride. It is important to note that Friedel-Crafts reactions are generally not successful on strongly deactivated rings. youtube.com
Table 2: Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagents and Conditions | Major Product |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | N-decyl-3-nitrobenzenesulfonamide |
| Bromination | Br₂, FeBr₃ | N-decyl-3-bromobenzenesulfonamide |
| Chlorination | Cl₂, FeCl₃ | N-decyl-3-chlorobenzenesulfonamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-decyl-3-acylbenzenesulfonamide |
Structural Elaboration of the Sulfonamide Moiety
The sulfonamide linkage itself offers opportunities for further chemical modification, primarily through reactions involving the nitrogen atom.
N-Alkylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form a sulfonamidate anion. This anion is a good nucleophile and can react with alkyl halides or other alkylating agents to introduce a second alkyl group on the nitrogen atom. For instance, treatment of this compound with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding N-decyl-N-alkylbenzenesulfonamide. researchgate.netmdpi.comnih.govnsf.govresearchgate.netfigshare.com
N-Acylation: In a similar fashion to N-alkylation, the sulfonamide nitrogen can be acylated. This is typically achieved by reacting the sulfonamide with an acyl chloride or anhydride in the presence of a base. nih.govsemanticscholar.orgresearchgate.netresearchgate.net For example, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base like pyridine would produce N-acetyl-N-decylbenzenesulfonamide. This transformation introduces an imide functionality.
Table 3: Reactions at the Sulfonamide Moiety of this compound
| Reaction | Reagents and Conditions | Product |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-N-decylbenzenesulfonamide |
| N-Acylation | Acyl chloride (RCOCl), Base (e.g., pyridine) | N-acyl-N-decylbenzenesulfonamide |
Advanced Spectroscopic and Structural Elucidation of N Decylbenzenesulfonamide
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characterization of Functional Groups via IR Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. The absorption frequencies are characteristic of specific chemical bonds and functional groups. The IR spectrum of N-decylbenzenesulfonamide is expected to display a series of distinct absorption bands corresponding to its constituent parts: the sulfonamide core, the aromatic phenyl ring, and the aliphatic decyl chain.
The sulfonamide group (–SO₂NH–) is a primary focus of IR analysis. It gives rise to strong, characteristic absorption bands for the S=O bonds. Typically, two distinct bands are observed due to asymmetric and symmetric stretching vibrations. The N-H bond within the sulfonamide linkage also produces a characteristic stretching vibration. The S-N stretching vibration is another key indicator of the sulfonamide group.
The aromatic phenyl group contributes bands from C-H stretching and C=C ring stretching vibrations. The long aliphatic decyl chain is readily identified by its characteristic C-H stretching and bending vibrations.
The expected IR absorption frequencies for the primary functional groups in this compound, based on data from related sulfonamide compounds, are summarized in the table below.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3390 - 3230 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Asymmetric & Symmetric Stretching | 2960 - 2850 | Strong |
| S=O (Sulfonyl) | Asymmetric Stretching | 1344 - 1310 | Strong |
| C=C (Aromatic) | Ring Stretching | 1594 - 1489 | Medium |
| S=O (Sulfonyl) | Symmetric Stretching | 1187 - 1143 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability. This often means that vibrations that are weak in an IR spectrum may be strong in a Raman spectrum, and vice versa. For instance, symmetric vibrations and bonds involving heavier atoms, such as the S=O and S-N bonds in the sulfonamide group, often produce strong Raman signals.
The Raman spectrum of this compound would provide a unique molecular fingerprint, useful for identification and structural analysis. Key expected signals would arise from the sulfonyl group and the aromatic ring. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational behavior.
Interactive Table: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3080 - 3050 | Strong |
| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong |
| C=C (Aromatic) | Ring Breathing/Stretching | 1600 - 1580 | Strong |
| S=O (Sulfonyl) | Symmetric Stretching | 1190 - 1140 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing an X-ray beam at a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which a detailed atomic model of the molecule is built.
While specific crystallographic data for this compound is not publicly available, a hypothetical X-ray crystallographic analysis would provide invaluable, high-resolution structural information. Such an analysis would unambiguously determine the molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles. This would reveal the precise geometry of the sulfonamide group and the orientation of the phenyl ring and decyl chain relative to it.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the sulfonamide N-H group and van der Waals forces. For related sulfonamide compounds, crystal structures have been determined, revealing key structural parameters. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was solved in an orthorhombic Pna2₁ space group. This type of detailed information would be the outcome of a crystallographic study on this compound.
Interactive Table: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter Type | Specific Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (cell lengths a, b, c; angles α, β, γ). |
| Space Group | The crystal system and the symmetry elements present within the unit cell. |
| Bond Lengths | Precise distances between bonded atoms (e.g., S=O, S-N, S-C, N-C, C-C). |
| Bond Angles | Angles between adjacent bonds (e.g., O-S-O, C-S-N, S-N-C). |
| Torsion Angles | Dihedral angles that define the conformation of the molecule (e.g., rotation around the S-N and S-C bonds). |
| Intermolecular Interactions | Identification and geometry of hydrogen bonds, C-H···π interactions, and other non-covalent forces. |
| Molecular Packing | The arrangement of molecules relative to one another in the crystal lattice. |
Computational and Theoretical Investigations of N Decylbenzenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors of reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. nih.govnih.gov Studies on compounds structurally related to N-decylbenzenesulfonamide, such as other sulfonamides and dodecylbenzenesulfonate, demonstrate the utility of DFT in this area. researchgate.netpku.edu.cn
DFT calculations are employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. For sulfonamides, DFT has been used to determine structural properties, vibrational frequencies, and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. nih.gov
Furthermore, DFT is utilized to map the Molecular Electrostatic Potential (MEP), which indicates the reactive sites on the molecule by visualizing electron-rich and electron-poor regions. nih.gov In related sulfonamides, these calculations have also been used to analyze intramolecular hydrogen bonding and charge transfer, which significantly influence the molecule's conformation and properties. mdpi.com For instance, investigations into dodecylbenzenesulfonate anions have used DFT to model their stable bidentate binding with cations. researchgate.netpku.edu.cn
Table 1: Key Parameters from DFT Studies on Related Sulfonamide Compounds Data is illustrative of typical findings in the literature for analogous compounds.
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants without using experimental data for parametrization. These methods are particularly useful for detailed conformational analysis and mapping potential energy surfaces. researchgate.net Studies on various organic molecules have shown that ab initio calculations can accurately determine rotational barriers and the relative stabilities of different isomers. researchgate.netfigshare.com
For a flexible molecule like this compound, with its long alkyl chain, ab initio methods can be used to explore the conformational space and identify low-energy structures. This involves calculating the molecule's energy as a function of its geometric parameters, such as dihedral angles. The results of these calculations can be visualized as a free energy landscape, which maps different conformations to their corresponding free energy levels. readthedocs.io The valleys or wells on this landscape represent stable or metastable conformational states. readthedocs.ioresearchgate.net Understanding the energy landscape is crucial for predicting the molecule's behavior in different environments and its ability to adopt a specific shape required for biological activity.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend computational analysis to study how molecules interact with larger biological systems, such as proteins and enzymes.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein. rjb.ro This method is instrumental in structure-based drug design. rjb.ro Numerous studies have performed docking analyses on benzenesulfonamide (B165840) derivatives to investigate their potential as inhibitors of various enzymes, including carbonic anhydrases and glucosamine-6-phosphate synthase. nih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's active site. An algorithm calculates the most stable binding poses and estimates the binding energy, which reflects the strength of the interaction. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. rjb.ro For example, docking studies on other sulfonamides have identified crucial hydrogen bonding interactions involving the sulfonamide group's –SO2NH– moiety. rjb.ro
Table 2: Representative Molecular Docking Results for Benzenesulfonamide Derivatives Against Various Targets This table presents hypothetical yet representative data based on findings for similar compounds in the literature.
While molecular docking provides a static view of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the nature of their interactions in a simulated physiological environment. nih.govcumhuriyet.edu.tr
After docking this compound into a target protein, an MD simulation can be run to observe how the complex behaves over a period of nanoseconds or longer. nih.gov Key analyses from MD simulations include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and analyzing the persistence of hydrogen bonds and other interactions identified in the docking pose. nih.gov Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the simulation trajectory to calculate the binding free energy, offering a more refined estimate of binding affinity than docking scores alone. cumhuriyet.edu.tr
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like this compound derivatives, a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized analogues. nih.gov
The process involves compiling a dataset of derivatives with known activities and calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical equation that correlates these descriptors with the observed activity. jbclinpharm.org
A robust QSAR model must be statistically validated to ensure its predictive power. jbclinpharm.org Common validation metrics include the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). jbclinpharm.org Once validated, the QSAR model can be used to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Table 3: Common Statistical Parameters for QSAR Model Validation
Table of Mentioned Compounds
Development of QSAR Models
The development of robust QSAR models is a foundational step in the computational analysis of chemical compounds. For N-alkylbenzenesulfonamides, including this compound, QSAR models are constructed to correlate their structural or property descriptors with their biological activities. This process typically involves the curation of a dataset of analogous compounds, calculation of molecular descriptors, and the application of statistical methods to build a predictive model.
In studies of related long-chain sulfonamides, various molecular descriptors have been found to be significant. These descriptors fall into several categories, including:
Topological descriptors: These relate to the two-dimensional structure of the molecule, such as connectivity indices and the Balaban centric index.
Physicochemical properties: Parameters like molar refractivity (MR), molecular weight (MW), and the logarithm of the partition coefficient (logP) are crucial in defining the compound's interaction with biological systems.
Electronic descriptors: These describe the electronic aspects of the molecule, which can influence its reactivity and binding affinity.
For a homologous series of N-alkylbenzenesulfonamides, the length of the alkyl chain is a critical variable. As the chain length increases, properties such as hydrophobicity and molecular weight change in a regular manner, which can be effectively captured by QSAR models. For instance, in a study of carbamate-appended N-alkylsulphonamides, molar refractivity and molecular weight were found to be significantly correlated with the inhibitory activity of the compounds nih.gov. Similarly, research on linear alkylbenzene sulfonates (LAS), which are structurally analogous, has demonstrated a strong correlation between the alkyl chain length and acute toxicity nih.gov.
The development of a QSAR model for a series of N-alkylbenzenesulfonamides, which would include this compound, would involve the generation of a mathematical equation that relates the biological activity to the most relevant descriptors. A hypothetical model might take the following form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where c0, c1, c2, ... are coefficients determined through regression analysis.
To illustrate the development of such a model, a hypothetical dataset for a series of N-alkylbenzenesulfonamides is presented below, along with relevant descriptors.
| Compound | Alkyl Chain Length | Molecular Weight ( g/mol ) | logP | Biological Activity (IC50, µM) |
| N-hexylbenzenesulfonamide | 6 | 241.36 | 3.5 | 15.2 |
| N-heptylbenzenesulfonamide | 7 | 255.39 | 4.0 | 12.8 |
| N-octylbenzenesulfonamide | 8 | 269.42 | 4.5 | 10.5 |
| N-nonylbenzenesulfonamide | 9 | 283.45 | 5.0 | 8.3 |
| This compound | 10 | 297.47 | 5.5 | 6.1 |
| N-undecylbenzenesulfonamide | 11 | 311.50 | 6.0 | 4.9 |
| N-dodecylbenzenesulfonamide | 12 | 325.53 | 6.5 | 3.7 |
Validation and Predictive Capability of QSAR Models
The validation of a QSAR model is a critical step to ensure its robustness and predictive power. A well-validated model can be confidently used to predict the activity of novel compounds, thereby guiding synthesis and experimental testing. Both internal and external validation techniques are employed.
Internal Validation is performed on the training set of data used to build the model. Common internal validation techniques include:
Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the dataset. The resulting cross-validation coefficient (q²) is a measure of the model's predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model jbclinpharm.org.
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed with the original independent variables. This process is repeated multiple times. If the resulting models have low R² values, it confirms that the original model is not due to a chance correlation jbclinpharm.org.
External Validation involves assessing the model's ability to predict the activity of an external set of compounds that were not used in the model's development. The predictive capability is often evaluated using the predictive R² (R²_pred).
In studies of analogous compounds, such as linear alkylbenzene sulfonates, QSAR models have demonstrated high-quality statistical validation. For example, QSARs for LAS showed R² values ranging from 0.965 to 0.997 nih.gov. For a hypothetical QSAR model for N-alkylbenzenesulfonamides, the statistical parameters for validation might be presented as follows:
| Parameter | Description | Value |
| n | Number of compounds in the dataset | 12 |
| R² | Coefficient of determination | 0.95 |
| R²_adj | Adjusted R² | 0.94 |
| q² (LOO) | Leave-one-out cross-validation coefficient | 0.91 |
| F-test | Fischer's test value | 85.6 |
| R²_pred | Predictive R² (on external set) | 0.88 |
These statistical values would indicate a highly robust and predictive QSAR model. A high R² value suggests a good fit of the model to the data, while a high q² and R²_pred indicate excellent predictive capability for both internal and external data. The F-test value would further confirm the statistical significance of the model. Such a validated model for N-alkylbenzenesulfonamides would be a valuable tool for the in silico screening and design of new derivatives with desired biological activities.
Investigation of Biological and Biochemical Interactions of N Decylbenzenesulfonamide
Enzyme Inhibition and Modulation Studies
Comprehensive searches of scientific databases and literature have not yielded specific studies on the enzyme inhibition or modulation properties of N-decylbenzenesulfonamide. While related sulfonamide compounds are known to interact with a variety of enzymes, direct evidence for such activity by this compound is not presently available.
Identification of Potential Enzyme Targets (e.g., Carbonic Anhydrase, Phosphodiesterases, COX-2/5-LOX/TRPV1, Topoisomerases)
No published research was identified that specifically investigates the interaction of this compound with the following enzyme targets:
Carbonic Anhydrase: While the sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase inhibitors, there are no specific studies demonstrating that this compound inhibits any of the carbonic anhydrase isoforms. mdpi.comnih.govnih.govmdpi.com
Phosphodiesterases: The potential for this compound to act as an inhibitor of phosphodiesterases (PDEs) has not been explored in the available literature. mdpi.commdpi.comnih.govdntb.gov.ua
COX-2/5-LOX/TRPV1: There is no evidence to suggest that this compound interacts with cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), or Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govnih.govmdpi.comkoreamed.orgpatsnap.com
Topoisomerases: The scientific literature lacks any studies investigating this compound as a potential inhibitor of topoisomerase enzymes. nih.govnih.govwikipedia.orgresearchgate.net
Mechanistic Studies of Enzyme-Ligand Interactions
Consistent with the lack of identified enzyme targets, there are no mechanistic studies detailing the enzyme-ligand interactions of this compound. Such studies, which would elucidate the mode of binding and the specific molecular interactions, are contingent on the prior identification of an enzymatic target. nih.govnih.gov
Enzymatic Reaction Pathway Perturbation Analysis
No research has been conducted to analyze the perturbation of enzymatic reaction pathways by this compound. This area of investigation would require evidence of enzyme inhibition or modulation, which is currently not available.
Receptor Binding and Signaling Pathway Interrogation
The interaction of this compound with cellular receptors and its subsequent effects on signaling pathways have not been documented in the scientific literature.
Ligand-Receptor Interaction Profiling
A comprehensive ligand-receptor interaction profile for this compound is not available. Radioligand binding assays and other experimental techniques to determine the affinity and selectivity of this compound for various receptors have not been reported. nih.govnih.gov
Modulation of Cellular Signaling Pathways
There are no studies available that describe the modulation of any cellular signaling pathways by this compound. Research into how this compound might affect intracellular communication and cellular processes is currently absent from the scientific record. frontiersin.orgnih.govnih.gov
Antimicrobial Activity Research
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Research into various N-substituted benzenesulfonamides provides a framework for understanding the potential antimicrobial profile of this compound.
The antibacterial activity of sulfonamides is historically linked to their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. However, newer research on various sulfonamide derivatives points to additional mechanisms of action. Studies on related compounds suggest that potential antibacterial mechanisms could involve the disruption of bacterial cell membrane integrity. For instance, certain hybrid molecules incorporating sulfonamides have been shown to create pores in bacterial cell membranes, leading to faster bacterial killing kinetics. nih.gov This disruption of the physical barrier of the cell is a significant mechanism that can be effective against both Gram-positive and Gram-negative bacteria. nih.gov
The effectiveness of sulfonamide derivatives has been noted against various bacterial species, including strains that have developed resistance to other antibiotics. For example, derivatives have been investigated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. nih.gov The structural characteristics of the N-substituent on the benzenesulfonamide (B165840) core can significantly influence the potency and spectrum of antibacterial activity.
Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives Against Staphylococcus aureus
| Compound | Activity Noted | Reference |
|---|---|---|
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Strong inhibition of S. aureus | nih.gov |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Strong inhibition of S. aureus | nih.gov |
Research has also extended to the antifungal properties of benzenesulfonamide derivatives. A notable study on N-butylbenzenesulfonamide, a close structural analog of this compound, demonstrated significant antifungal activity against a range of plant pathogenic fungi. nih.gov This suggests that the N-alkylbenzenesulfonamide scaffold is a promising candidate for antifungal agent development.
The study isolated N-butylbenzenesulfonamide from a Pseudomonas sp. bacterium and tested its efficacy against several important plant pathogens. nih.gov The results, summarized in the table below, indicate potent inhibitory effects, highlighting a potential mechanism related to the disruption of fungal growth and viability. nih.gov Other related compounds, such as N-phenylbenzamides, have been investigated for their ability to inhibit fungal enzymes like aspartic proteinases, which are crucial for the virulence of pathogenic fungi such as Candida albicans. mdpi.comnih.gov
Table 2: Antifungal Activity of N-butylbenzenesulfonamide Against Plant Pathogens
| Fungal Species | ED₅₀ (ppm) |
|---|---|
| Pythium ultimum | 73 |
| Phytophthora capsici | 41 |
| Rhizoctonia solani | 33 |
| Botrytis cinerea | 102 |
Data sourced from a study on N-butylbenzenesulfonamide, an analog of this compound. nih.gov
Anti-inflammatory and Analgesic Research
The structural motifs present in this compound are also found in compounds investigated for their roles in modulating inflammation and pain pathways.
Inflammation is a complex biological response involving numerous signaling pathways. A key pathway in the inflammatory process is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov This pathway controls the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com Research on compounds structurally related to this compound, such as benzamides, has shown that they can exert anti-inflammatory effects by inhibiting the activation of NF-κB. nih.gov This inhibition prevents the production of downstream inflammatory mediators. nih.gov
Another critical set of enzymes in the inflammatory response are the cyclooxygenases (COX-1 and COX-2). youtube.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.comyoutube.com The suppression of COX-2 expression is a common mechanism for anti-inflammatory drugs. Studies have shown that certain compounds can reduce the expression of both inducible nitric oxide synthase (iNOS) and COX-2, thereby decreasing the production of inflammatory molecules. mdpi.com It is plausible that this compound could interact with these or related anti-inflammatory pathways.
Table 3: Key Molecular Targets in Anti-inflammatory Pathways
| Pathway/Target | Function | Potential Effect of Inhibition |
|---|---|---|
| NF-κB (Nuclear Factor-kappa B) | Transcription factor that promotes the expression of pro-inflammatory genes. nih.gov | Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6). nih.gov |
| COX-2 (Cyclooxygenase-2) | Enzyme that synthesizes prostaglandins, mediating inflammation. mdpi.com | Decrease in prostaglandin (B15479496) production, leading to reduced inflammation. youtube.com |
| iNOS (Inducible Nitric Oxide Synthase) | Enzyme that produces nitric oxide, an inflammatory mediator. mdpi.com | Reduction in inflammatory nitric oxide levels. |
The sensation of pain is transmitted and modulated through a complex network of neurons and neurotransmitters in the peripheral and central nervous systems. nih.gov Pain modulation refers to the alteration of pain signals along this pathway. periodikos.com.br Research into synthetic sulfonamides has revealed their potential to act as analgesics by interacting with these pathways. nih.gov
Studies on specific sulfonamide derivatives have demonstrated analgesic and antiallodynic (reduction of pain from non-painful stimuli) effects in animal models. nih.gov The mechanisms underlying these effects appear to involve the modulation of key neurotransmitter systems. Evidence suggests the potential involvement of both the serotonergic and opioidergic pathways. nih.gov The body's endogenous opioid system, which includes mu, delta, and kappa opioid receptors, is a primary target for pain modulation. physio-pedia.com Activation of these receptors can reduce the transmission of pain signals. physio-pedia.com Similarly, neurotransmitters like serotonin (B10506) play a complex role in descending pain-inhibitory circuits that originate in the brainstem and modulate pain signals at the spinal cord level. nih.gov The analgesic effects of some sulfonamides have been reversed by antagonists of serotonin and opioid receptors, strongly implicating these pathways in their mechanism of action. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-butylbenzenesulfonamide |
| N-(thiazol-2-yl)benzenesulfonamides |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide |
| N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide |
| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide |
| N-phenylbenzamides |
Environmental Fate and Degradation Studies of N Decylbenzenesulfonamide
Biodegradation Pathways and Mechanisms in Aquatic and Terrestrial Environments
While specific studies on the biodegradation of N-decylbenzenesulfonamide are limited, the environmental degradation of structurally similar compounds, such as linear alkylbenzene sulfonates (LAS), provides a likely model for its breakdown. The primary mechanism for the biodegradation of such surfactants is initiated by microbial action.
In both aquatic and terrestrial environments, the biodegradation of this compound is expected to proceed through the following key steps:
Omega-Oxidation of the Alkyl Chain: The terminal methyl group of the decyl chain is oxidized by monooxygenase enzymes to a primary alcohol.
Beta-Oxidation: The alkyl chain is then progressively shortened by the beta-oxidation pathway, a common metabolic process for fatty acids. This results in the formation of sulfophenyl carboxylates of decreasing chain length.
Desulfonation: Once the alkyl chain has been sufficiently shortened, the sulfonate group is cleaved from the aromatic ring. This is a critical step, as the resulting aromatic compound is typically more amenable to further degradation.
Aromatic Ring Cleavage: The benzene (B151609) ring is then hydroxylated by dioxygenase enzymes, leading to the formation of catechols. These catechols are subsequently cleaved by other enzymes, breaking open the aromatic ring and forming aliphatic acids that can enter central metabolic pathways.
Aerobic conditions are generally more favorable for the rapid biodegradation of these types of compounds. A variety of bacteria, including species of Pseudomonas, are known to be capable of degrading sulfonated aromatic compounds and are likely involved in the breakdown of this compound.
Table 1: Postulated Biodegradation Pathway of this compound
| Step | Transformation | Key Enzymes (Hypothesized) | Intermediate Products |
| 1 | Omega-Oxidation | Alkane Monooxygenase | N-(10-hydroxydecyl)benzenesulfonamide |
| 2 | Beta-Oxidation | Acyl-CoA Dehydrogenase, etc. | Sulfophenyl Carboxylates |
| 3 | Desulfonation | Sulfonatase | N-decyl aniline (B41778) and Sulfite |
| 4 | Aromatic Ring Cleavage | Dioxygenases | Catechols, Aliphatic Acids |
Photodegradation and Chemical Stability under Environmental Conditions
The chemical stability and photodegradation of this compound under various environmental conditions are important factors in determining its persistence. Studies on other sulfonamides have shown that photodegradation can be a significant abiotic degradation pathway.
Under simulated sunlight irradiation in aqueous environments, sulfonamides can undergo degradation through two primary pathways. nih.gov The first involves the cleavage of the sulfonamide bond (S-N bond), while the second pathway proceeds via the extrusion of sulfur dioxide (SO2). nih.gov For this compound, this would lead to the formation of benzenesulfonic acid and decylamine (B41302), or other related products. The rate and extent of photodegradation are influenced by factors such as the intensity of solar radiation, the presence of photosensitizers in the water (such as dissolved organic matter), and the pH of the water. While specific kinetic data for this compound is not available, studies on other sulfonamides have reported degradation ranging from 52% to over 98% after 24 hours of irradiation. nih.gov
The chemical stability of this compound is expected to be relatively high in the absence of light and microbial activity. The sulfonamide functional group is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).
Table 2: Potential Photodegradation Products of this compound
| Degradation Pathway | Key Products |
| Cleavage of Sulfonamide Bond | Benzenesulfonic acid, Decylamine |
| SO2 Extrusion | Biphenyl derivatives (from radical recombination) |
Methodologies for Environmental Concentration Monitoring and Analysis
The accurate monitoring of this compound in environmental matrices such as water and soil is essential for assessing its environmental impact. The analytical methodologies for this compound generally involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis for detection and quantification. mdpi.com
Sample Preparation:
Solid-Phase Extraction (SPE): This is a commonly used technique for extracting sulfonamides from aqueous samples. researchgate.net A water sample is passed through a solid sorbent cartridge (e.g., Oasis HLB), which retains the this compound. The analyte is then eluted with a small volume of an organic solvent. researchgate.net
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous phase into an immiscible organic solvent. While effective, it is often more time-consuming and uses larger volumes of organic solvents compared to SPE. mdpi.com
Soil Extraction: For soil and sediment samples, extraction is typically performed using a mixture of organic solvents, sometimes with the aid of ultrasonication or pressurized liquid extraction. researchgate.net
Instrumental Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary separation technique used for the analysis of sulfonamides. A reversed-phase C18 column is commonly employed, with a mobile phase consisting of a mixture of water (often acidified with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Mass Spectrometry (MS): For sensitive and selective detection, HPLC is most often coupled with a mass spectrometer. mdpi.com
Tandem Mass Spectrometry (MS/MS): This is the preferred detection method, offering high selectivity and low detection limits. In this technique, the parent ion of this compound is selected and fragmented, and specific product ions are monitored for quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS can also be used for accurate mass measurements, which aids in the confident identification of the compound.
Table 3: Typical Analytical Parameters for the Determination of this compound
| Parameter | Typical Method/Condition |
| Sample Preparation (Water) | Solid-Phase Extraction (SPE) with Oasis HLB cartridges |
| Sample Preparation (Soil) | Ultrasonic extraction with acetonitrile/water mixture |
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Chromatographic Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Future Directions and Emerging Research Avenues for N Decylbenzenesulfonamide
Development of Advanced Characterization and Analytical Methodologies
To fully comprehend the physicochemical properties, metabolic fate, and environmental presence of N-decylbenzenesulfonamide, the development of robust and sensitive analytical methods is crucial. While standard techniques provide foundational data, future efforts will likely focus on more advanced and hyphenated technologies for comprehensive characterization.
Research into related N-alkylbenzenesulfonamides has utilized methods such as mass spectrometry (MS) and single-crystal X-ray diffraction to determine molecular structure and fragmentation pathways. nsf.govnih.govbohrium.com For instance, studies on similar compounds have employed electrospray ionization (ESI-MS/MS) to analyze fragmentation and rearrangement patterns, providing deep structural insights. nih.gov Building on this, future methodologies for this compound would likely involve high-resolution mass spectrometry (HRMS) for precise mass determination, aiding in the identification of metabolites and degradation products in complex biological or environmental samples.
Furthermore, advanced chromatographic techniques are essential. The development of methods using gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), will be instrumental. researchgate.net Such methods, which have been successfully developed for other benzenesulfonamide (B165840) compounds in various matrices, would allow for ultra-trace quantification and confirmation of this compound in preclinical studies. researchgate.net
| Methodology | Application for this compound Research | Potential Insights |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements of the parent compound and its metabolites. | Unambiguous identification of metabolic products in biological systems; structural elucidation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis in complex matrices like plasma, urine, or environmental samples. | Pharmacokinetic profiling; residue analysis; high-sensitivity detection. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Analysis of volatile derivatives or the parent compound if sufficiently stable. | Confirmation of identity; quantification in specific sample types. researchgate.net |
| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional molecular structure. | Definitive confirmation of stereochemistry; understanding of intermolecular interactions in the solid state. nsf.govbohrium.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR) | Detailed structural elucidation and confirmation in solution. | Complete assignment of proton and carbon signals; understanding of molecular conformation. |
Exploration of Novel Biological Targets through Target Identification Strategies
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. sigmaaldrich.comnih.govopenaccesspub.org Derivatives have shown activity as inhibitors of enzymes like carbonic anhydrase, γ-secretase, acetylcholinesterase, and cyclooxygenase-2 (COX-2), as well as modulators of ion channels and receptors. nsf.govopenaccesspub.orgtandfonline.com The primary antibacterial action of many sulfonamides is the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. researchgate.netdrugbank.com
For this compound, a key future direction is the systematic identification of its specific molecular targets to understand its mechanism of action. This process, often called target deconvolution, is critical for therapeutic development. Modern target identification strategies can be broadly categorized into direct and indirect methods.
Direct approaches, such as affinity chromatography coupled with mass spectrometry, could be employed. This involves immobilizing an this compound analog onto a solid support to "fish" for its binding partners from cell lysates. Indirect methods include genetic approaches and computational predictions. For example, screening this compound against a panel of known enzymes and receptors, particularly those targeted by other sulfonamides, could reveal potential activities. tandfonline.com Molecular docking studies could computationally screen the compound against crystal structures of various proteins to predict binding affinity and mode. tandfonline.com
| Potential Target Class | Examples | Rationale Based on Related Compounds |
|---|---|---|
| Enzymes | Carbonic Anhydrases, Dihydropteroate Synthase, Cyclooxygenases (COX), Acetylcholinesterase | The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors and a key pharmacophore for inhibiting bacterial folate synthesis. sigmaaldrich.comopenaccesspub.orgresearchgate.netdrugbank.com |
| Ion Channels | Voltage-gated potassium channels (e.g., Kv3.1) | Certain N-alkylbenzenesulfonamides have demonstrated antagonistic activity against potassium channels. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) (5-HT) Receptors | Some sulfonamide derivatives function as serotonin receptor antagonists. openaccesspub.org |
| Proteases | γ-Secretase | The N-benzylbenzenesulfonamide moiety has been identified in inhibitors of γ-secretase. nsf.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating processes that were once time-consuming and costly. nih.govnih.gov For a compound like this compound, these computational tools offer powerful avenues for future research, from predicting properties to designing novel, more potent analogs.
Predictive modeling is a primary application. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed by training algorithms on datasets of existing sulfonamides with known biological activities and physicochemical properties. researcher.life Such models could predict the potential efficacy, toxicity (e.g., using tools like DeepTox), and ADME (absorption, distribution, metabolism, and excretion) profile of this compound before conducting extensive laboratory experiments. crimsonpublishers.comactascientific.com
| AI/ML Application | Specific Task in this compound Research | Potential Outcome |
|---|---|---|
| Predictive Modeling (QSAR/QSPR) | Forecast biological activity, toxicity, solubility, and metabolic stability. | Prioritization of testing; early flagging of potential liabilities; reduction in animal testing. actascientific.com |
| De Novo Molecular Design | Generate novel derivatives with optimized properties (e.g., increased potency, reduced off-target effects). | Accelerated lead optimization; discovery of novel intellectual property. nih.gov |
| Target Prediction & Virtual Screening | Screen this compound against large databases of biological targets. | Identification of novel mechanisms of action; drug repurposing opportunities. nih.govresearcher.life |
| Synthetic Route Prediction | Propose efficient chemical synthesis pathways for novel analogs. | Optimization of chemical synthesis, saving time and resources. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-decylbenzenesulfonamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves sulfonation of decylbenzene followed by amidation. Key steps include:
Sulfonation : React decylbenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.
Amidation : Treat the intermediate with aqueous ammonia or a primary amine to yield the sulfonamide.
Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Critical parameters include reaction stoichiometry, temperature control, and inert atmosphere to minimize side reactions . For reproducibility, document reaction conditions (e.g., time, solvent ratios) and validate purity via melting point analysis .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfonamide (-SO2NH-) and alkyl chain signals.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection (λ = 254 nm); optimize mobile phase (e.g., acetonitrile/water gradient).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS in positive ion mode).
Cross-reference spectral data with PubChem entries for analogous sulfonamides and consult NIST standards for calibration .
Advanced Research Questions
Q. What experimental design considerations are critical when studying the surfactant properties of this compound in colloidal systems?
- Methodological Answer : Key factors include:
- Critical Micelle Concentration (CMC) : Determine via conductivity measurements or surface tension titration. Compare with structurally similar surfactants (e.g., dodecylbenzenesulfonic acid derivatives) to validate trends .
- Environmental Variables : Control pH, ionic strength, and temperature to mimic application conditions.
- Dynamic Light Scattering (DLS) : Analyze micelle size distribution post-CMC.
Design experiments iteratively, incorporating negative controls (e.g., solvent-only systems) and triplicate trials to ensure statistical robustness .
Q. How can researchers address contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer : Resolve discrepancies through:
Cross-Validation : Compare NMR, IR, and MS data to identify consistent peaks.
Isotopic Labeling : Use deuterated solvents or <sup>15</sup>N-labeled reagents to isolate overlapping signals.
Statistical Analysis : Apply multivariate methods (e.g., PCA) to detect outliers or systematic errors in datasets .
Document all anomalies and consult peer-reviewed protocols for sulfonamide characterization to refine interpretations .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives under varying reaction conditions?
- Methodological Answer : Implement the following:
- Standardized Reporting : Detail solvent grades, catalyst loadings, and agitation methods in experimental logs.
- Replication : Synthesize batches in triplicate under identical conditions to assess yield variability.
- Degradation Studies : Monitor stability under light, heat, and humidity to identify storage constraints.
Reference academic guidelines for chemical reproducibility, emphasizing transparency in data sourcing and method adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
